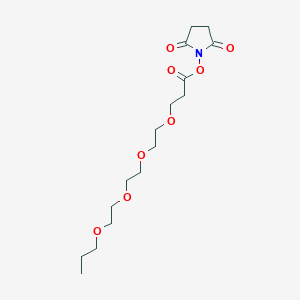
Propyl-PEG4-NHS
描述
Propyl-PEG4-NHS, also known as Propyl-Polyethylene Glycol 4-N-hydroxysuccinimide, is a compound widely used in bioconjugation and surface modification applications. It consists of a propyl group attached to a polyethylene glycol (PEG) chain with four ethylene glycol units, terminated with an N-hydroxysuccinimide (NHS) ester. This compound is particularly valued for its ability to enhance the solubility and stability of biomolecules, making it a crucial reagent in various scientific and industrial fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-PEG4-NHS typically involves the following steps:
PEGylation: The initial step involves the synthesis of the PEG chain. Polyethylene glycol is synthesized through the polymerization of ethylene oxide. The length of the PEG chain can be controlled by adjusting the reaction conditions.
Functionalization: The PEG chain is then functionalized with a propyl group. This can be achieved through nucleophilic substitution reactions where a propyl halide reacts with the terminal hydroxyl group of the PEG chain.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG.
Batch Functionalization: Functionalization of PEG with propyl groups in batch reactors.
Continuous Flow Synthesis: Continuous flow reactors are used for the efficient and scalable introduction of the NHS ester group.
化学反应分析
Types of Reactions
Propyl-PEG4-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards primary amines, forming stable amide bonds. This reaction is commonly used in bioconjugation to attach PEG chains to proteins, peptides, and other biomolecules .
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: The reactions are typically carried out in aqueous or organic solvents at pH 7-9 and room temperature.
Major Products
The major products of these reactions are PEGylated biomolecules, where the PEG chain is covalently attached to the target molecule through an amide bond .
科学研究应用
Propyl-PEG4-NHS has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PEGylated compounds for various chemical applications.
Biology: Employed in the modification of proteins, peptides, and other biomolecules to enhance their solubility, stability, and bioavailability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.
Industry: Applied in the production of biocompatible materials and surface coatings.
作用机制
The mechanism of action of Propyl-PEG4-NHS involves the formation of stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine group, releasing N-hydroxysuccinimide and forming a covalent bond. This process enhances the solubility and stability of the target molecule by attaching the hydrophilic PEG chain .
相似化合物的比较
Similar Compounds
Methoxy-PEG-NHS: Similar structure but with a methoxy group instead of a propyl group.
Biotin-PEG-NHS: Contains a biotin group for biotinylation applications.
Azido-PEG-NHS: Features an azido group for click chemistry applications.
Uniqueness
Propyl-PEG4-NHS is unique due to its specific propyl group, which provides distinct hydrophobic interactions compared to other PEGylation reagents. This can be advantageous in certain applications where hydrophobic interactions are desired .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO8/c1-2-6-21-8-10-23-12-13-24-11-9-22-7-5-16(20)25-17-14(18)3-4-15(17)19/h2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKOTXMMAZAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163680 | |
| Record name | 4,7,10,13-Tetraoxahexadecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2144777-90-0 | |
| Record name | 4,7,10,13-Tetraoxahexadecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2144777-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxahexadecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


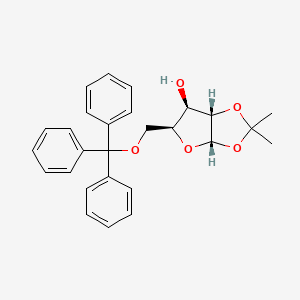
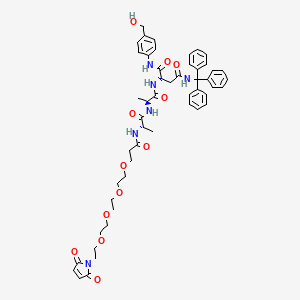
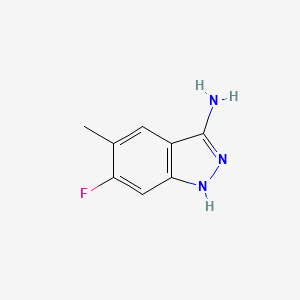
![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate](/img/structure/B8120444.png)
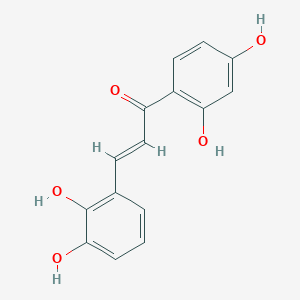
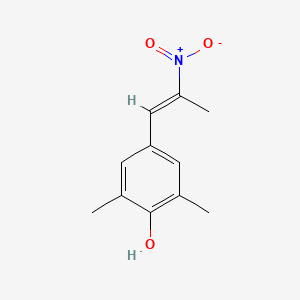
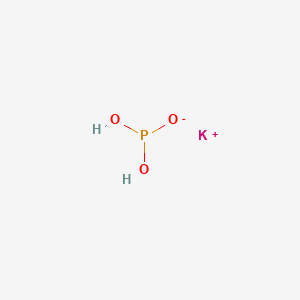
![Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate](/img/structure/B8120471.png)
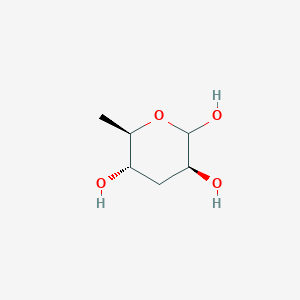
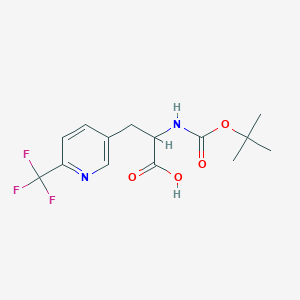
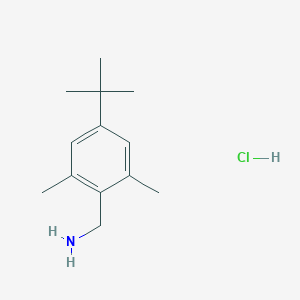
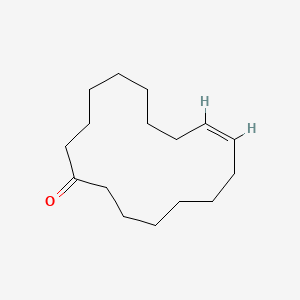
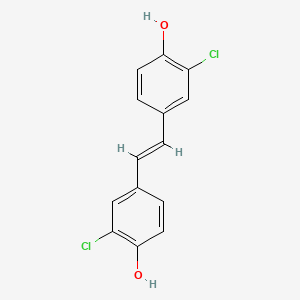
![cyclohexanamine;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate](/img/structure/B8120519.png)
